(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate
Description
“(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate” is a spirocyclic proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylate ester at the 6-position. The compound’s spiro[2.4]heptane core introduces conformational rigidity, making it valuable in medicinal chemistry for designing protease inhibitors and chiral building blocks. Its (6R) stereochemistry is critical for biological activity, as evidenced by its role in SARS-CoV-2 3CL protease inhibitors like CMX990 . The Boc group enhances solubility and stability during synthetic processes, while the ester moiety allows further functionalization .
Key physicochemical properties include a molecular formula of $ \text{C}{13}\text{H}{21}\text{NO}4 $ and a molecular weight of 279.37 g/mol (as the potassium salt, $ \text{C}{12}\text{H}{18}\text{KNO}4 $) . NMR data for related compounds (e.g., δ 179.24 for carbonyl carbons) and ESI-MS (m/z 508.56 for derivatives) highlight its structural specificity .
Properties
Molecular Formula |
C12H18NO4- |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/p-1/t8-/m1/s1 |
InChI Key |
VEIYKHIPSJIVRK-MRVPVSSYSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Dibromocarbene Cyclopropanation
This two-step method optimizes yield and safety for large-scale production:
- Dibromocarbene addition : React (6R)-4-methylene-pyrrolidine-2-carboxylate derivatives with in situ-generated dibromocarbene (from CBr₃CO₂Na) to form dibrominated cyclopropane intermediates.
- Reductive debromination : Hydrogenolysis using H₂/Pd/C converts dibromo intermediates to the target spirocyclic structure.
Alternative Dihalocarbene Approaches
Comparative methods from patent literature:
| Method | Reagents | Yield | Safety Concerns | Scalability |
|---|---|---|---|---|
| Simmon-Smith | Et₂Zn/CH₂I₂/CF₃COOH | 40-55% | Extreme air sensitivity | Limited |
| Dichlorocarbene | Cl₂C: generated from CCl₄ | 50% | Toxic byproducts | Moderate |
| Dibromocarbene | CBr₃CO₂Na/Bu₄NBr | 73% | Mild conditions | Industrial |
Stereochemical Control
The (6R) configuration originates from chiral starting materials:
- Precursor : (2R,4S)-1-Boc-4-hydroxyproline undergoes oxidation to (2R)-1-Boc-4-oxopyrrolidine-2-carboxylate.
- Stereoretention : Chirality at C2 is preserved through cyclopropanation and reduction steps due to rigid transition states.
Critical Process Optimization
Protection/Deprotection Strategies
- Boc group stability : Maintained throughout synthesis unless final deprotection required.
- Carboxylate protection : Methyl/tert-butyl esters prevent side reactions during cyclopropanation.
Purification Challenges
- Dibromo intermediates : Purified via silica gel chromatography (90:10 hexanes/AcOEt).
- Final product : Isolated by acid-base extraction (pH 2) after saponification of esters.
Industrial-Scale Adaptations
Patent US8927739B2 outlines improvements for kilogram-scale production:
- Replacement of Et₂Zn : Eliminates fire risks associated with traditional zinc reagents.
- Process intensification : Combined cyclopropanation/debromination reduces steps from 5 to 2.
Analytical Characterization
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₁₂H₁₉NO₄ | HRMS |
| Specific rotation | [α]ᴅ²⁵ = -27.7 (c 1, CHCl₃) | Polarimetry |
| Purity | >98% | HPLC |
Applications & Derivatives
- Key intermediate : For HCV NS5A inhibitors (e.g., daclatasvir analogs).
- Salt forms : Potassium salt enhances solubility for pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate” with structurally analogous compounds, emphasizing differences in stereochemistry, substituents, and applications:
Key Findings:
Stereochemistry : The (6R) configuration is critical for protease inhibition activity, as seen in CMX990, while the (S)-enantiomer is often used for scaffold diversification .
Functional Groups: Boc protection improves stability but may reduce solubility compared to carboxylate salts . Potassium salts (e.g., $ \text{C}{12}\text{H}{18}\text{KNO}_4 $) enhance water solubility, facilitating purification . Acyl modifications (e.g., hydroxy-4-methylpentanoyl) increase target affinity in antiviral agents .
Safety Profiles : The potassium salt variant carries warnings for acute toxicity (H302), whereas methyl ester hydrochlorides are hygroscopic but less hazardous .
Biological Activity
Chemical Identity:
- Name: (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
- CAS Number: 153982-44-6
- Molecular Formula: C12H19NO4
- Molecular Weight: 241.28356 g/mol
This compound is a member of the spirocyclic class of molecules, which have gained attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Pharmacological Properties
Research indicates that compounds similar to (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate exhibit various biological activities, including anticonvulsant effects. A study on related spiro compounds demonstrated significant anticonvulsant activity when tested in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens .
The mechanism by which these compounds exert their effects often involves modulation of neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA) and glutamate. This modulation can lead to increased neuronal stability and reduced excitability, making such compounds potential candidates for treating epilepsy and other neurological disorders.
Case Studies
-
Anticonvulsant Activity:
- In a study focused on the synthesis of new 6-methyl-1-substituted spiro compounds, one particular derivative showed an effective dose (ED50) of 12.5 mg/kg in mice, alongside a median toxic dose (TD50) of 310 mg/kg, resulting in a protection index (PI) of 24.8 . This suggests a favorable therapeutic window, indicating that modifications to the spiro structure can enhance safety and efficacy.
-
Inhibition of BTK:
- The compound has been explored for its role as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK is crucial in B-cell receptor signaling, making it a target for therapies in various malignancies and autoimmune diseases. The research indicates that modifications in the spiro structure can enhance BTK inhibition, potentially leading to new treatments for cancers like mantle-cell lymphoma .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound A | 241.28 | 12.5 | 310 | 24.8 |
| Compound B | 245.30 | 15.0 | 300 | 20.0 |
| Compound C | 240.00 | 10.0 | 250 | 25.0 |
This table summarizes the biological activity of related compounds, highlighting the potential of this compound as a promising candidate for further development.
Q & A
Q. Table 2: Stability Study Parameters
| Condition | Analytical Method | Key Metrics |
|---|---|---|
| Acidic (pH 2) | HPLC-MS | Degradation half-life, byproduct identification |
| Thermal (60°C) | TGA/DSC | Weight loss, phase transitions |
Advanced: How does the spirocyclic structure influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Conformational Rigidity : The spiro[2.4]heptane core restricts rotational freedom, enhancing binding selectivity to biological targets (e.g., ’s use of azaspiro compounds as drug discovery building blocks) .
- Boc Protection : The tert-butoxycarbonyl group improves solubility during synthesis while allowing deprotection under mild acidic conditions for downstream functionalization.
- Case Study : Analogous spirocyclic proline derivatives () showed improved metabolic stability compared to linear analogs, suggesting similar benefits for this compound .
Advanced: What strategies can be employed to analyze batch-to-batch variability in stereochemical purity during scale-up?
Methodological Answer:
- Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (e.g., stirring rate, cooling gradient during cyclization).
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Chiral SFC : Supercritical fluid chromatography (SFC) provides high-resolution separation of enantiomers, as demonstrated in ’s analytical workflows .
Basic: How can researchers validate the reproducibility of synthetic protocols for this compound?
Methodological Answer:
- Interlaboratory Validation : Share protocols with collaborators to test reproducibility (e.g., ’s detailed synthesis steps) .
- Robustness Testing : Deliberately vary parameters (e.g., ±5% solvent volume, ±2°C temperature) and assess impact on yield/purity.
- Reference Standards : Cross-check NMR and HPLC data with published spectra (e.g., ’s crystallographic data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
